1-cyclohexyl-4-[2-(trifluoromethyl)benzyl]piperazine
Description
Properties
IUPAC Name |
1-cyclohexyl-4-[[2-(trifluoromethyl)phenyl]methyl]piperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25F3N2/c19-18(20,21)17-9-5-4-6-15(17)14-22-10-12-23(13-11-22)16-7-2-1-3-8-16/h4-6,9,16H,1-3,7-8,10-14H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRIGHZKBHDKEFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CCN(CC2)CC3=CC=CC=C3C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25F3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-cyclohexyl-4-[2-(trifluoromethyl)benzyl]piperazine typically involves the reaction of 1-cyclohexylpiperazine with 2-(trifluoromethyl)benzyl chloride. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by using continuous flow reactors to ensure better control over reaction parameters and to increase yield. The use of automated systems can also help in scaling up the production while maintaining the purity and consistency of the compound.
Chemical Reactions Analysis
Types of Reactions
1-Cyclohexyl-4-[2-(trifluoromethyl)benzyl]piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl position, especially with strong nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the corresponding amines or alcohols.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
Medicinal Chemistry
Therapeutic Potential
1-Cyclohexyl-4-[2-(trifluoromethyl)benzyl]piperazine has been explored for its potential in treating various neurological and psychiatric disorders due to its ability to interact with neurotransmitter systems. The compound's structural features may enhance its affinity for specific receptors, leading to various pharmacological effects.
Case Studies
- A study highlighted the compound's role in the development of new drugs targeting conditions like anxiety and depression. It was noted that modifications to the piperazine structure could yield compounds with improved efficacy and selectivity for neurotransmitter receptors .
Antimicrobial Activity
Recent research has shown that piperazine derivatives exhibit antimicrobial properties. The compound's activity against pathogens such as Mycobacterium tuberculosis has been evaluated through high-throughput screening methods.
Research Findings
- In a phenotypic screening study, a library of compounds, including piperazine derivatives, was tested against M. tuberculosis. The results indicated significant inhibition rates, with some derivatives showing over 90% inhibition at specific concentrations . This suggests that 1-cyclohexyl-4-[2-(trifluoromethyl)benzyl]piperazine could be a candidate for further development as an antimicrobial agent.
Synthetic Applications
Building Block in Organic Synthesis
The compound serves as a versatile building block in organic synthesis, particularly in creating more complex molecules. Its unique trifluoromethyl group allows for diverse chemical modifications, making it valuable in drug discovery and development.
Synthetic Routes
- The synthesis of this compound typically involves reactions with various benzyl halides and amines under controlled conditions. Techniques such as continuous flow synthesis can enhance yield and purity .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of 1-cyclohexyl-4-[2-(trifluoromethyl)benzyl]piperazine is crucial for optimizing its pharmacological profile. Variations in substituents on the piperazine ring can significantly alter its biological activity.
Comparative Analysis
Table 1 summarizes the SAR studies conducted on similar piperazine derivatives:
Mechanism of Action
The mechanism of action of 1-cyclohexyl-4-[2-(trifluoromethyl)benzyl]piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The trifluoromethyl group enhances the compound’s ability to cross biological membranes, increasing its bioavailability. The piperazine moiety can interact with various neurotransmitter receptors, potentially modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
The structural uniqueness of 1-cyclohexyl-4-[2-(trifluoromethyl)benzyl]piperazine is best understood through comparisons with related piperazine derivatives. Below is a detailed analysis, supported by a summary table (Table 1).
Structural and Functional Analogues
1-Methyl-4-[2-(trifluoromethyl)benzyl]piperazine
- Key Differences : Methyl group instead of cyclohexyl at the 1-position.
- Biological Activity: This moiety is found in kinase inhibitors like ponatinib and contributes to FLT3 inhibition in acute myeloid leukemia (AML) cell lines.
- Pharmacokinetics : The cyclohexyl group in the target compound may enhance metabolic stability and CNS penetration due to increased lipophilicity .
1-Cyclohexyl-4-(propylsulfonyl)piperazine
- Key Differences : Propylsulfonyl group replaces the 2-(trifluoromethyl)benzyl substituent.
- Biological Activity : Acts as a glycine transporter inhibitor, highlighting how sulfonamide groups can shift activity toward neurotransmitter transporters rather than kinases .
- Electronic Effects : The CF₃ group in the target compound provides stronger electron-withdrawing effects, which may enhance binding to kinases or receptors requiring hydrophobic interactions .
1-(3-Chlorobenzoyl)-4-[(4-ethoxyphenyl)methyl]piperazine
- Key Differences : Chlorobenzoyl and ethoxyphenyl substituents.
- The target compound’s CF₃ group prioritizes hydrophobic binding over polar interactions .
1-(1-Ethyl-1H-imidazol-2-yl)-4-[2-(trifluoromethyl)benzoyl]piperazine hydrochloride
- Key Differences : Imidazole ring and benzoyl group (vs. benzyl in the target compound).
- Biological Activity : The imidazole ring may enhance binding to histamine or serotonin receptors, whereas the benzyl group in the target compound offers conformational flexibility for kinase binding .
Table 1: Comparative Analysis of Piperazine Derivatives
| Compound Name | 1-Position Substituent | 4-Position Substituent | Key Biological Activity | Unique Features |
|---|---|---|---|---|
| Target Compound | Cyclohexyl | 2-(Trifluoromethyl)benzyl | Kinase inhibition (e.g., FLT3) | High lipophilicity; enhanced CNS uptake |
| 1-Methyl-4-[2-(CF₃)benzyl]piperazine | Methyl | 2-(Trifluoromethyl)benzyl | FLT3 inhibition in AML | Lower metabolic stability vs. cyclohexyl |
| 1-Cyclohexyl-4-(propylsulfonyl)piperazine | Cyclohexyl | Propylsulfonyl | Glycine transporter inhibition | Polar sulfonamide group |
| 1-(3-Chlorobenzoyl)-4-[(4-ethoxyphenyl)methyl]piperazine | - | 3-Chlorobenzoyl + ethoxyphenyl | Multi-target receptor modulation | Ethoxy group enables H-bonding |
| 1-(1-Ethylimidazol-2-yl)-4-[2-(CF₃)benzoyl]piperazine HCl | 1-Ethylimidazol-2-yl | 2-(Trifluoromethyl)benzoyl | Serotonin receptor modulation | Imidazole enhances aromatic interactions |
Impact of Substituents on Pharmacological Properties
- Trifluoromethyl Group : Enhances binding affinity through hydrophobic and electrostatic interactions. CF₃-containing compounds often exhibit improved metabolic stability due to resistance to oxidative degradation .
- Benzyl vs. Benzoyl : The benzyl group (CH₂-linker) in the target compound allows greater rotational freedom, enabling adaptation to diverse binding sites compared to rigid benzoyl derivatives .
Biological Activity
1-Cyclohexyl-4-[2-(trifluoromethyl)benzyl]piperazine is a synthetic compound belonging to the piperazine family, known for its diverse pharmacological activities. This compound has garnered interest in medicinal chemistry due to its potential therapeutic applications, particularly in neurological and psychiatric disorders.
Chemical Structure and Properties
The chemical structure of 1-cyclohexyl-4-[2-(trifluoromethyl)benzyl]piperazine can be described as follows:
- IUPAC Name : 1-cyclohexyl-4-[2-(trifluoromethyl)benzyl]piperazine
- Molecular Formula : CHFN
- Molecular Weight : 303.34 g/mol
Biological Activity
The biological activity of this compound has been explored in various studies, focusing on its interaction with neurotransmitter systems and potential therapeutic effects.
1-Cyclohexyl-4-[2-(trifluoromethyl)benzyl]piperazine is believed to interact with several neurotransmitter receptors, particularly those associated with serotonin and dopamine pathways. This interaction may lead to anxiolytic and antidepressant effects, making it a candidate for treating conditions such as anxiety disorders and depression.
Research Findings
Recent studies have highlighted the compound's efficacy in different biological assays:
- Antimicrobial Activity : In vitro studies have shown that the compound exhibits significant antimicrobial properties against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
- Antiparasitic Effects : The compound has also been investigated for its potential antiparasitic activity, particularly against Trypanosoma brucei, the causative agent of sleeping sickness .
- Neuropharmacological Effects : Animal models have demonstrated that administration of this compound can lead to improved behavioral outcomes in tests measuring anxiety-like and depressive-like behaviors .
Case Study 1: Neuropharmacological Evaluation
In a study conducted by Konstantinidou et al., the neuropharmacological effects of 1-cyclohexyl-4-[2-(trifluoromethyl)benzyl]piperazine were evaluated in rodent models. The results indicated a significant reduction in anxiety-like behaviors when compared to control groups, suggesting a potential role as an anxiolytic agent .
Case Study 2: Antimicrobial Testing
A high-throughput screening of various piperazine derivatives, including this compound, revealed promising antimicrobial activity with Minimum Inhibitory Concentration (MIC) values ranging from 6.3 µM to 23 µM against Mycobacterium tuberculosis . This suggests that modifications to the piperazine scaffold can enhance biological activity.
Data Table: Biological Activity Summary
Q & A
Basic Synthesis and Characterization
Q: What are the standard synthetic protocols for preparing 1-cyclohexyl-4-[2-(trifluoromethyl)benzyl]piperazine, and how can reaction conditions be optimized? A: The synthesis typically involves alkylation of the piperazine core. For example, 1-(2-fluorobenzyl)piperazine derivatives are synthesized by reacting piperazine with a benzyl halide (e.g., 2-(trifluoromethyl)benzyl chloride) in a polar aprotic solvent like DMF, using K₂CO₃ as a base. Propargyl bromide or similar alkylating agents may be added for further functionalization . Optimization includes adjusting stoichiometry (e.g., 1.2 equiv. of alkylating agent), solvent ratios (e.g., DCM:H₂O = 2:1), and reaction times (6–24 hours). Catalysts like CuSO₄·5H₂O and sodium ascorbate are used for click chemistry modifications .
Q: Which spectroscopic and chromatographic methods are recommended for characterizing this compound? A: Key techniques include:
- ¹H/¹³C NMR : To confirm substitution patterns on the piperazine and benzyl groups (e.g., δ 3.48 ppm for CH₂ in piperazine) .
- HPLC : For purity assessment (>95% preferred), using C18 columns with acetonitrile/water gradients.
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., C₂₀H₂₃F₃N₂: 348.412 g/mol) .
- Elemental analysis : To validate C, H, N content (e.g., ±0.3% deviation) .
Advanced Pharmacological Evaluation
Q: How can researchers design assays to evaluate the kinase inhibitory potential of this compound? A: Use in vitro kinase assays with recombinant enzymes (e.g., FLT3, EGFR). For example:
FLT3 inhibition : Test compound at 0.1–10 µM against MV4–11 or MOLM-14 AML cell lines. IC₅₀ values <1 µM indicate high potency .
BChE inhibition : Employ Ellman’s method with donepezil as a control. Piperazine derivatives with trifluoromethyl groups show IC₅₀ values as low as 0.092 µM .
Cellular cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to compare efficacy with structurally related analogs .
Q: What structural modifications enhance target selectivity (e.g., CCR5 vs. M1/M2 receptors)? A: Modifications include:
- Substituent size : Larger groups (e.g., methoxymethyl) improve CCR5 selectivity over muscarinic receptors .
- Trifluoromethyl positioning : The 2-(trifluoromethyl)benzyl group increases lipophilicity and binding affinity to hydrophobic kinase pockets .
- Piperazine linkage : Replacing the cyclohexyl group with imidazole rings (e.g., 1-ethyl-imidazol-2-yl) alters pharmacokinetics .
Data Contradiction and Mechanistic Analysis
Q: How to resolve discrepancies in reported biological activities of structurally similar piperazine derivatives? A: Key steps:
SAR analysis : Compare substituent effects (e.g., chlorine vs. methyl in quinolyl-piperazines). Chlorine enhances kinase inhibition, while methyl reduces cytotoxicity .
Assay standardization : Control variables like cell passage number, serum concentration, and incubation time.
Computational docking : Use AutoDock Vina to model interactions with target proteins (e.g., FLT3’s ATP-binding pocket) and validate experimental IC₅₀ values .
Q: Why do some analogs show synergistic effects in FLT3 inhibition despite lacking the trifluoromethyl group? A: Synergy arises from combined pharmacophores. For example, 1-methyl-4-(2-[trifluoromethyl]benzyl)piperazine paired with an aminoisoquinoline moiety enhances FLT3 binding via π-π stacking and hydrophobic interactions, even if one fragment is inactive alone .
Methodological Challenges in Experimental Design
Q: How to address solubility issues during in vitro testing of this hydrophobic compound? A: Strategies include:
- Co-solvents : Use DMSO (≤0.1% v/v) or cyclodextrins to improve aqueous solubility.
- Salt formation : Convert the free base to hydrochloride salts (e.g., 1-ethyl-imidazol-2-yl derivatives) .
- Nanoformulation : Encapsulate in liposomes or PEGylated nanoparticles for sustained release .
Q: What in silico tools are effective for predicting metabolic stability? A: Use SwissADME or MetaCore to predict CYP450 metabolism. The trifluoromethyl group reduces oxidative metabolism, enhancing half-life. LogP values ~3.5 suggest moderate blood-brain barrier permeability .
Advanced Analytical and Computational Approaches
Q: How to validate the compound’s stability under physiological conditions? A: Conduct accelerated stability studies :
pH variation : Incubate in buffers (pH 1.2–7.4) at 37°C for 24–72 hours.
LC-MS/MS : Monitor degradation products (e.g., hydrolysis of the benzyl-piperazine bond).
Thermal analysis : DSC/TGA to assess melting points and decomposition temperatures (e.g., >94°C for stable derivatives) .
Q: Which computational models best predict binding modes with tyrosine kinases? A: Molecular Dynamics (MD) simulations (AMBER/CHARMM) and density functional theory (DFT) optimize ligand conformations. For example, the trifluoromethyl group’s electronegativity stabilizes interactions with FLT3’s Lys-644 residue .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
